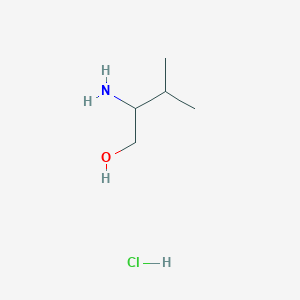

2-Amino-3-methylbutan-1-ol hydrochloride

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a critical class of compounds in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. diva-portal.orgnih.gov Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different biological activities. Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance in the pharmaceutical and agrochemical industries.

The significance of chiral 1,2-amino alcohols lies in their bifunctional nature, possessing both an amino and a hydroxyl group. This arrangement allows them to be used as chiral ligands for metal catalysts, as chiral auxiliaries to direct the stereochemical outcome of a reaction, and as key structural motifs in biologically active molecules. nih.govresearchgate.net By coordinating to a metal center, chiral amino alcohol-derived ligands create a chiral environment that can induce high levels of enantioselectivity in a wide range of chemical transformations. rsc.org

Overview of 2-Amino-3-methylbutan-1-ol Hydrochloride as a Versatile Chemical Building Block

This compound, often derived from the abundant chiral pool of L-valine, serves as a readily accessible and highly effective chiral building block. wikipedia.orgontosight.ai Its primary application is in the synthesis of other chiral molecules. One of the most common uses of its free base, L-valinol, is in the preparation of chiral oxazolines. wikipedia.orghandwiki.org These oxazoline (B21484) derivatives are then widely employed as ligands in asymmetric catalysis, facilitating a variety of stereoselective reactions. handwiki.org

The presence of both an amino and a hydroxyl group allows for a range of chemical modifications, enabling the incorporation of the valinol backbone into more complex molecular architectures. The hydrochloride salt provides a stable, crystalline solid that is often easier to handle and store than the corresponding free base, which can be a low-melting solid or an oil. sigmaaldrich.com

Historical Development of Research on this compound

The development of 2-Amino-3-methylbutan-1-ol as a useful tool in organic synthesis is intrinsically linked to the broader history of asymmetric synthesis and the use of the "chiral pool." The ready availability of L-valine from natural sources made its derivatives, including L-valinol, attractive targets for early researchers seeking to introduce chirality into synthetic molecules.

Initial methods for the synthesis of valinol involved the reduction of the carboxylic acid functionality of valine. wikipedia.orghandwiki.org Seminal work in the 1990s further refined these reduction methods, making L-valinol and, by extension, its hydrochloride salt, more accessible for research. handwiki.org The subsequent exploration of chiral oxazoline ligands, many of which are derived from amino alcohols like valinol, significantly advanced the field of asymmetric catalysis. While specific historical milestones for the hydrochloride salt are less documented than for the free base, its preparation is a standard procedure in organic chemistry, often used to facilitate purification and handling of the amino alcohol.

Physicochemical Properties of (S)-2-Amino-3-methylbutan-1-ol and its Hydrochloride

| Property | (S)-2-Amino-3-methylbutan-1-ol (L-Valinol) | (S)-2-Amino-3-methylbutan-1-ol Hydrochloride |

| Molecular Formula | C5H13NO | C5H14ClNO |

| Molecular Weight | 103.16 g/mol | 139.62 g/mol |

| Appearance | White to yellow crystalline powder or liquid | Data not readily available, likely a white to off-white crystalline solid |

| Melting Point | 30-34 °C wikipedia.org | No specific data found |

| Boiling Point | 189-190 °C wikipedia.org | Data not readily available |

| Density | 0.926 g/mL sigmaaldrich.com | Data not readily available |

| Solubility | Very soluble in water. wikipedia.org Soluble in polar organic solvents. | Expected to be highly soluble in water and lower alcohols. |

| Optical Rotation | [α]25/D +10° (c=10 in H2O) sigmaaldrich.com | Data not readily available |

Research Findings on the Synthesis of (S)-2-Amino-3-methylbutan-1-ol

The primary route for the synthesis of (S)-2-Amino-3-methylbutan-1-ol (L-valinol) is the reduction of the corresponding amino acid, L-valine.

| Reducing Agent | Reaction Conditions | Reference |

| Lithium aluminium hydride (LiAlH4) | Standard reduction conditions | wikipedia.orghandwiki.org |

| Sodium borohydride (B1222165) (NaBH4) and Iodine (I2) | Forms a borane-tetrahydrofuran (B86392) complex in situ | wikipedia.orghandwiki.org |

The resulting L-valinol can then be converted to its hydrochloride salt by treatment with hydrochloric acid. This process is a standard acid-base reaction and is often used to aid in the purification and handling of the amino alcohol.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYONGLLQMUYOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-90-9 | |

| Record name | Valinol hydrochloride, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5B3BL94A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of 2 Amino 3 Methylbutan 1 Ol Hydrochloride

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a site for various chemical modifications, including substitution, acylation, alkylation, and condensation reactions.

Nucleophilic Substitution Reactions

The primary amine group of 2-amino-3-methylbutan-1-ol readily participates in nucleophilic substitution reactions. When reacting with alkyl halides, the amine acts as the nucleophile, displacing the halide and forming a new carbon-nitrogen bond. The initial reaction product is a secondary amine. However, this product also possesses a lone pair on the nitrogen and can act as a nucleophile itself, reacting with another molecule of the alkyl halide. libretexts.orgchemguide.co.uk This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.orgchemguide.co.uk

To achieve selective mono-alkylation, a large excess of the amine is typically used to increase the probability that the alkyl halide will react with the primary amine rather than the alkylated product. chemguide.co.uk

Table 1: Products of Nucleophilic Substitution with Alkyl Halides

| Reactant | Product Type | General Structure |

| Primary Amine | Secondary Amine | R-NH-CH₂-CH(CH(CH₃)₂)-CH₂OH |

| Secondary Amine | Tertiary Amine | R₂-N-CH₂-CH(CH(CH₃)₂)-CH₂OH |

| Tertiary Amine | Quaternary Ammonium Salt | R₃-N⁺-CH₂-CH(CH(CH₃)₂)-CH₂OH X⁻ |

Where R represents an alkyl group from the alkyl halide and X⁻ is the halide ion.

Acylation and Alkylation

Acylation of the amine functionality is a common transformation. Acylating agents such as acid chlorides or anhydrides react with the amine to form stable amide derivatives. This reaction is often employed as a protective strategy for the amine group. For instance, acetylation can be used to protect the amino group, allowing for selective reactions at the hydroxyl functionality, such as oxidation. louisville.edu The resulting amide is generally less nucleophilic and less basic than the original amine.

Alkylation at the nitrogen atom can be achieved through various methods. One modern approach is "hydrogen-borrowing catalysis," which enables the N-alkylation of amino alcohols using other alcohols as the alkylating agents. nih.govbeilstein-journals.org In this process, a catalyst temporarily removes hydrogen from the reactant alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen, yielding the N-alkylated amine and water as the only byproduct. nih.govcore.ac.uk This method is considered a green chemistry approach as it avoids the use of toxic alkylating agents and generates minimal waste. nih.govcore.ac.uk

Formation of Imines and Oxazolines

The reaction of 2-amino-3-methylbutan-1-ol with carbonyl compounds, particularly aldehydes and ketones, is a cornerstone of its application in synthesis, leading to the formation of imines (Schiff bases) and, notably, oxazolines.

Imines are formed through the acid-catalyzed condensation reaction between the primary amine and an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Oxazolines are five-membered heterocyclic compounds that are particularly valuable as chiral ligands in asymmetric catalysis. 2-amino-3-methylbutan-1-ol is a key precursor for a class of these ligands. ontosight.ai There are two primary routes to oxazoline (B21484) synthesis from this amino alcohol:

From Aldehydes: The amino alcohol reacts with an aldehyde to form an intermediate oxazolidine (B1195125). This intermediate is then oxidized, often using reagents like N-bromosuccinimide (NBS) or iodine, to yield the corresponding 2-substituted oxazoline. wikipedia.org

From Nitriles: A direct reaction with a nitrile, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) at elevated temperatures, can also produce oxazolines. wikipedia.orgresearchgate.net This method is advantageous as it is a one-step process. researchgate.net

Table 2: Synthesis of Imines and Oxazolines

| Reactant | Product | Key Reagents/Conditions |

| Aldehyde/Ketone | Imine | Mildly acidic conditions (pH ~5) |

| Aldehyde | Oxazoline | Formation of oxazolidine intermediate, followed by oxidation (e.g., NBS) wikipedia.org |

| Nitrile | Oxazoline | Lewis acid catalyst (e.g., ZnCl₂), high temperature wikipedia.orgresearchgate.net |

Reactions at the Hydroxyl Functionality

The primary hydroxyl group in 2-amino-3-methylbutan-1-ol can undergo reactions typical of alcohols, most notably oxidation and dehydration.

Oxidation Reactions

The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid. However, the presence of the amine group complicates this transformation, as amines are also susceptible to oxidation. To achieve selective oxidation of the hydroxyl group, the amine functionality is typically protected first. louisville.edu A common strategy is the acylation of the amine to form an amide, as described in section 3.1.2. The N-acetyl derivative, for example, is more resistant to oxidation, allowing a suitable oxidizing agent to selectively convert the hydroxyl group to the corresponding aldehyde or carboxylic acid. louisville.edu

Dehydration Reactions

The hydroxyl group can be eliminated through a dehydration reaction to form an alkene. This process is typically catalyzed by strong acids and often requires heat. In the case of 2-amino-3-methylbutan-1-ol, intramolecular dehydration is not straightforward due to the lack of a suitable adjacent proton for simple elimination. However, intermolecular dehydration to form an ether could be possible under certain conditions. More commonly, dehydration reactions are studied in related diol systems, where catalysts like alumina (B75360) (Al₂O₃) are used at high temperatures to produce unsaturated alcohols. researchgate.net The principles from these studies suggest that forcing conditions would be necessary to effect the dehydration of 2-amino-3-methylbutan-1-ol, and the reaction would likely compete with other pathways.

Esterification and Etherification

The derivatization of 2-Amino-3-methylbutan-1-ol hydrochloride at its primary hydroxyl group through esterification and etherification reactions allows for the synthesis of a variety of compounds. The presence of the ammonium hydrochloride group influences the reactivity and the selection of appropriate reaction conditions.

Esterification: The formation of an ester from 2-Amino-3-methylbutan-1-ol involves the reaction of its hydroxyl group with a carboxylic acid or a derivative such as an acyl chloride or anhydride. A common method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst in the presence of excess alcohol. pearson.com In the case of this compound, the protonated amino group can itself serve as an intramolecular acid catalyst, facilitating the reaction. However, strong mineral acids like sulfuric acid are often added to increase the reaction rate. nih.govthermofisher.com

The reaction typically involves heating the amino alcohol hydrochloride with a carboxylic acid, often with a mechanism to remove the water formed to drive the equilibrium toward the product. google.comacs.org For instance, the synthesis of isopentyl acetate (B1210297) (3-methylbutyl acetate), an ester with a similar carbon skeleton, is achieved by reacting 3-methylbutanol with acetic acid in the presence of concentrated sulfuric acid. thermofisher.com A similar approach can be applied to this compound. Studies on the esterification of other N,N-dialkylamino alcohols have shown that the reaction can proceed even without an external catalyst, suggesting that the amino group can activate the carboxylic acid through hydrogen bonding. researchgate.net

Table 1: Representative Conditions for Esterification of Alcohols

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product Class |

|---|---|---|---|---|

| 3-Methylbutanol | Acetic Acid | Sulfuric Acid | Heating | Aliphatic Ester thermofisher.com |

| Amino Acid | Methanol | Sulfuric Acid | Heating, Water Removal | Amino Acid Ester google.comacs.org |

Etherification: The synthesis of ethers from this compound is most commonly achieved via a modification of the Williamson ether synthesis. wikipedia.org This reaction involves the O-alkylation of an alcohol by an alkyl halide. organic-synthesis.com For an amino alcohol, selective O-alkylation is crucial to avoid competitive N-alkylation. The hydrochloride salt form of the substrate is advantageous in this regard, as the protonated amino group is not nucleophilic and thus does not react with the alkylating agent.

The procedure typically involves two steps. First, the hydroxyl group of this compound is deprotonated using a strong base to form the corresponding alkoxide. Common bases for this step include sodium hydride (NaH) or alkali metal alkoxides. organic-synthesis.comgoogle.com Second, the resulting amino alkoxide is treated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the ether. wikipedia.org The choice of a primary alkyl halide is important to minimize competing elimination reactions. quora.com This selective O-alkylation has been successfully applied to various amino alcohols. google.com

Chelation and Ligand Formation Properties

2-Amino-3-methylbutan-1-ol, the free base of the hydrochloride salt, is an effective chelating agent for various metal ions. It functions as a bidentate ligand, coordinating to a central metal ion through the lone pair of electrons on the nitrogen atom of the primary amine and the oxygen atom of the primary hydroxyl group. ontosight.ai This coordination results in the formation of a stable five-membered chelate ring (M-N-C-C-O), a common and stabilizing feature in coordination chemistry. wikipedia.org

The formation of such chelate complexes can enhance the stability of the metal complex compared to coordination with monodentate ligands, an observation known as the chelate effect. wikipedia.org The ability of the closely related amino acid, L-valine, to form stable complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) has been extensively studied. tandfonline.comrsc.orgresearchgate.netsebhau.edu.ly These studies show that L-valine also acts as a bidentate ligand, coordinating through its amino and carboxylate groups. tandfonline.com By analogy, 2-Amino-3-methylbutan-1-ol is expected to exhibit similar strong chelating properties. ontosight.aisigmaaldrich.com

The stability of these metal complexes is quantified by their stability constants (log K). For complexes with L-valine, the stability generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netresearchgate.net This trend is typical for high-spin octahedral complexes of first-row transition metals. It is anticipated that the metal complexes of 2-Amino-3-methylbutan-1-ol would follow a similar stability order.

Table 2: Stability Constants (log K₁) of L-Valine Complexes with Divalent Metal Ions

| Metal Ion | log K₁ | Experimental Conditions | Reference |

|---|---|---|---|

| Co(II) | 4.41 | 313.15 K, Aqueous | researchgate.net |

| Ni(II) | 5.34 | 313.15 K, Aqueous | researchgate.net |

| Cu(II) | 8.22 | 313.15 K, Aqueous | researchgate.net |

Note: This data is for the structurally related ligand L-valine and serves as an illustrative example of the expected behavior for 2-Amino-3-methylbutan-1-ol.

Stability and Reactivity of the Hydrochloride Salt Form

The hydrochloride salt of 2-Amino-3-methylbutan-1-ol is generally a stable, crystalline solid under standard conditions. The salt formation significantly influences the compound's physical properties and chemical reactivity compared to its free base form (L-valinol).

Stability: The thermal stability of the hydrochloride salt is considerably high. Studies on similar amino acid hydrochloride derivatives, such as L-alanine methyl hydrochloride, show decomposition temperatures above 300°C. researchgate.net Thermal decomposition of the parent amino alcohol, when it occurs, can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). fishersci.com The salt form is generally less volatile and more thermally robust than the free amine.

Reactivity: The primary difference in reactivity stems from the protonation of the amino group. In the hydrochloride salt, the amine exists as an ammonium ion (-NH₃⁺). This has several consequences:

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering the amino group non-nucleophilic. This prevents it from participating in reactions such as N-alkylation or acylation, which are common for the free base.

Increased Acidity: The ammonium group is acidic. The pKa of protonated triethylamine (B128534) is 10.75, and the pKa of this compound is expected to be in a similar range. wikipedia.org This acidity can be a factor in solution chemistry and can influence reaction mechanisms.

Dominant Hydroxyl Reactivity: With the amino group effectively protected by protonation, the chemical reactivity of the molecule is dominated by the primary hydroxyl group. The -OH group remains a nucleophile and can undergo characteristic alcohol reactions, such as the esterification and etherification discussed previously. The adjacent ammonium group can potentially act as an intramolecular acid catalyst, influencing the rates of reactions at the hydroxyl center.

Advanced Analytical Characterization of 2 Amino 3 Methylbutan 1 Ol Hydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-Amino-3-methylbutan-1-ol hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for the hydrochloride salt is not widely published, analysis of the free base, 2-Amino-3-methylbutan-1-ol (also known as Valinol), provides a strong foundation for its structural confirmation. nih.govchemicalbook.com The protonation of the amino group to form the hydrochloride salt is expected to induce a downfield shift in the signals of nearby protons and carbons, particularly at the C2 position.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Typical Chemical Shift (δ) ppm (for free base) | Multiplicity |

| -CH(CH₃)₂ | ~0.9 | Doublet |

| -CH(CH ₃)₂ | ~1.8 | Multiplet |

| -CH (NH₂) | ~2.8-3.0 | Multiplet |

| -CH ₂OH | ~3.4, ~3.7 | Multiplet |

| -NH ₂ | Variable | Broad Singlet |

| -OH | Variable | Singlet |

Data is for the free base, 2-Amino-3-methylbutan-1-ol. In the hydrochloride salt, the -NH₂ protons become -NH₃⁺ protons, and their signal, along with the adjacent CH and CH₂ protons, would be expected to shift downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

| Carbon Assignment | Typical Chemical Shift (δ) ppm (for free base) |

| -CH(C H₃)₂ | ~18, ~20 |

| -C H(CH₃)₂ | ~31 |

| -C H(NH₂) | ~60 |

| -C H₂OH | ~65 |

Data is for the free base, 2-Amino-3-methylbutan-1-ol. nih.govchemicalbook.com The C2 carbon atom is expected to show a significant downfield shift upon protonation of the amino group.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. The spectrum of this compound would show characteristic bands for the hydroxyl, ammonium (B1175870), and alkyl groups.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (Broad) | Hydroxyl (-OH) |

| N-H Stretch | 2800-3100 (Broad) | Ammonium (-NH₃⁺) |

| C-H Stretch | 2850-2960 | Alkyl (C-H) |

| N-H Bend | 1500-1600 | Ammonium (-NH₃⁺) |

| C-O Stretch | 1000-1260 | Alcohol (C-OH) |

The broad N-H stretching of the ammonium group in the hydrochloride salt is a key distinguishing feature compared to the two sharper N-H stretching bands of the primary amine in the free base (typically 3300-3500 cm⁻¹). spectrabase.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, the analysis would likely be performed on the free base after the loss of HCl. The electron ionization (EI) mass spectrum of 2-Amino-3-methylbutan-1-ol is characterized by fragmentation pathways typical for amino alcohols. nist.gov

The molecular ion ([M]⁺) for the free base would be observed at a mass-to-charge ratio (m/z) of 103.16. nist.gov A predominant fragmentation mechanism is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.

Common Fragmentation Pathways:

Loss of a propyl group: Cleavage between C2 and C3 can lead to the formation of a prominent ion at m/z 30 ([CH₂=NH₂]⁺).

Loss of CH₂OH: Cleavage between C1 and C2 can result in an ion at m/z 72.

| m/z Value | Possible Fragment Ion | Origin |

| 103 | [C₅H₁₃NO]⁺ | Molecular ion of the free base |

| 72 | [C₄H₁₀N]⁺ | [M - CH₂OH]⁺ |

| 30 | [CH₄N]⁺ | Alpha-cleavage, [CH₂NH₂]⁺ |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is critical for chiral molecules.

HPLC is a primary technique for assessing the purity of this compound. Since the compound lacks a strong UV chromophore, derivatization is often employed to allow for UV detection. Alternatively, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. A typical reversed-phase HPLC method would be employed for purity analysis.

Illustrative HPLC Conditions for Purity Determination:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV (after derivatization) or CAD/ELSD |

For a chiral compound, determining the enantiomeric excess (e.e.) is crucial. Chiral HPLC is the standard method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are commonly used for the separation of amino alcohols. sigmaaldrich.com Similar to purity analysis, derivatization may be necessary to enhance detection and improve the interaction with the CSP.

General Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak series, Astec CHIROBIOTIC T) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (after derivatization) |

The successful separation of the enantiomers allows for the accurate quantification of each, thereby determining the enantiomeric purity of the this compound sample.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC for Purity and Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. Due to the compound's lack of a strong UV chromophore, a pre-column derivatization strategy is typically employed to enhance detection sensitivity, most commonly using a fluorescence detector. nih.govjascoinc.com

A widely adopted method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), which reacts with the primary amine of the analyte to form a highly fluorescent isoindole derivative. nih.govchromatographyonline.com This allows for sensitive detection and accurate quantification. The derivatization is often automated in modern autosamplers to ensure reproducibility and stability of the derivatives. nih.govjascoinc.com

The separation is typically achieved on a C18 stationary phase. A gradient elution is employed to ensure the separation of the derivatized analyte from any impurities and reagent peaks. The mobile phase commonly consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol. nih.govnih.gov

Research Findings: The method is validated for parameters such as specificity, linearity, accuracy, and precision. Linearity is typically observed over a wide concentration range, with correlation coefficients (R²) greater than 0.99. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are generally in the low picomole to femtomole range, highlighting the method's high sensitivity. nih.gov The separation allows for the resolution of the main compound from potential process-related impurities or degradation products. For chiral purity, specific chiral derivatizing agents can be used, followed by separation on an achiral column to resolve the resulting diastereomers. rsc.org

| Parameter | Condition/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse-AAA, 5 µm, 150 × 4.6 mm) nih.gov |

| Mobile Phase A | 40 mM NaH₂PO₄, pH 7.8 nih.gov |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) nih.gov |

| Flow Rate | 2.0 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Derivatization Reagent | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (3-MPA) nih.gov |

| Detection | Fluorescence (λex = 338 nm, λem = 455 nm) nih.govdiva-portal.org |

| Expected Retention Time | ~15-20 min (dependent on specific gradient) |

Gas Chromatography (GC)

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is another powerful technique for assessing the purity of this compound. However, due to the compound's high polarity and low volatility, direct analysis is not feasible. phenomenex.com Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. phenomenex.comnih.gov

Silylation is the most common derivatization technique for this purpose. phenomenex.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comyoutube.com This reaction significantly increases the volatility of the analyte, making it amenable to GC analysis. gcms.cz

Research Findings: The derivatization procedure must be carefully optimized in terms of reagent concentration, reaction time, and temperature to ensure complete conversion and avoid the formation of by-products. sigmaaldrich.com The resulting TMS-derivatized 2-Amino-3-methylbutan-1-ol can then be separated on a mid-polarity capillary column. The method can be validated to demonstrate high precision, accuracy, and linearity. GC can also be used to determine the enantiomeric excess after derivatization with a chiral reagent, or by using a chiral GC column. sigmaaldrich.com

| Parameter | Condition/Value |

|---|---|

| Column | DB-5 or similar 5% Phenyl-Methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Expected Retention Time | ~10-15 min for the di-TMS derivative |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the compound against a standard, and assessing the presence of major impurities. amrita.educrsubscription.com

The stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. amrita.edunih.gov A variety of mobile phase systems can be employed, with mixtures of a polar organic solvent, a less polar solvent, and an acid or base being common for separating amino alcohols. A frequently used system for amino acids and related compounds is a mixture of n-butanol, acetic acid, and water. researchgate.netgavinpublishers.com After development, the plate is dried, and the spots are visualized. Since 2-Amino-3-methylbutan-1-ol is not UV active, a chemical visualizing agent is required. Ninhydrin (B49086) spray is the most common choice, which reacts with the primary amine to produce a characteristic purple or violet spot upon heating. researchgate.netgavinpublishers.com

Research Findings: The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. gavinpublishers.com The Rf value is dependent on the specific chromatographic system (stationary phase, mobile phase, temperature). For valine, a structurally related amino acid, an Rf value of approximately 0.53 has been reported in a butanol:acetic acid:water system, providing an expected range for 2-Amino-3-methylbutan-1-ol. gavinpublishers.com

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing sjomr.org.in |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (e.g., 60:15:25 v/v/v) nih.gov |

| Application | Spotting of a methanolic solution of the sample and a reference standard |

| Development | Ascending development in a saturated chamber nih.gov |

| Visualization | Spray with 0.2% ninhydrin solution, followed by heating at 105-110 °C amrita.eduresearchgate.net |

| Expected Rf Value | ~0.5 - 0.6 |

Optical Rotation Measurements (Polarimetry) for Stereochemical Confirmation

Optical rotation measurement, or polarimetry, is an essential technique for confirming the stereochemical identity and purity of chiral molecules like this compound. sci-hub.senih.gov Chiral compounds have the ability to rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic physical properties. The specific rotation ([α]) is a standardized value measured under defined conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent.

For 2-Amino-3-methylbutan-1-ol, the two enantiomers, (S)-(+)-2-Amino-3-methylbutan-1-ol and (R)-(-)-2-Amino-3-methylbutan-1-ol, will rotate plane-polarized light by an equal magnitude but in opposite directions. The hydrochloride salt is expected to exhibit a similar, though not identical, specific rotation to the free base.

Research Findings: Published data for the enantiomers of the free base (valinol) provide a strong basis for stereochemical confirmation. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-). The measured optical rotation of a sample can be compared to the literature values of the pure enantiomers to confirm its absolute configuration and to calculate its enantiomeric purity.

| Enantiomer | Reported Specific Rotation [α] | Conditions |

|---|---|---|

| (S)-(+)-2-Amino-3-methylbutan-1-ol | +15° to +19° fishersci.ca | c=10 in ethanol, at 20°C, 589 nm fishersci.ca |

| (S)-(+)-2-Amino-3-methylbutan-1-ol | +10° sigmaaldrich.com | c=10 in H₂O, at 25°C, 589 nm sigmaaldrich.com |

| (R)-(-)-2-Amino-3-methylbutan-1-ol | -16° | c=10 in ethanol, at 20°C, 589 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure compound. This provides a direct verification of the empirical and molecular formula of this compound (C₅H₁₄ClNO). webqc.orghpc-standards.comnih.govchemicalbook.comchemspider.com

The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. Chlorine is typically determined by other methods, such as titration, after combustion. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.

Research Findings: A close agreement between the experimentally measured elemental percentages and the theoretically calculated values provides strong evidence for the compound's identity and purity. The acceptable deviation is typically within ±0.4% of the theoretical value.

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 43.01% |

| Hydrogen | H | 10.11% |

| Chlorine | Cl | 25.39% |

| Nitrogen | N | 10.03% |

| Oxygen | O | 11.46% |

| Total | 100.00% |

Calculated for the molecular formula C₅H₁₄ClNO (Molar Mass: 139.62 g/mol) webqc.org

Applications of 2 Amino 3 Methylbutan 1 Ol Hydrochloride in Organic Synthesis and Catalysis

As a Chiral Building Block for Complex Molecules

The intrinsic chirality of 2-amino-3-methylbutan-1-ol makes it an excellent starting material from the "chiral pool," a collection of abundant, enantiomerically pure compounds from nature. wikipedia.orgmdpi.com Synthetic chemists exploit its pre-existing stereocenter to construct complex target molecules, transferring the initial chirality through subsequent reaction steps. This strategy is a cornerstone of modern asymmetric synthesis, providing an efficient pathway to optically active compounds. mdpi.com

Synthesis of Natural Product Analogues

The quest to synthesize natural products and their analogues is a significant driver of innovation in organic chemistry. rsc.orgresearchgate.net These syntheses not only confirm the structure of the natural product but also allow for the creation of analogues with potentially improved biological activity. rsc.orgunina.it 2-Amino-3-methylbutan-1-ol serves as a key starting material in this field. For instance, its structure is incorporated as a fragment in the synthesis of complex cyclic peptides and other bioactive molecules where the valine side chain and amino alcohol functionality are crucial for the target's architecture and function. acs.org The use of such chiral pool amino acids is a powerful strategy for establishing pivotal stereocenters in structurally diverse natural products. mdpi.comresearchgate.net

Preparation of Heterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in pharmaceuticals and materials science. 2-Amino-3-methylbutan-1-ol is a common precursor for the synthesis of chiral heterocyclic systems, most notably 2-oxazolines. mdpi.comnih.gov These are typically formed by the reaction of the amino alcohol with carboxylic acids or their derivatives. mdpi.comorganic-chemistry.org

The resulting chiral oxazolines are not only valuable synthetic intermediates but are also widely employed as ligands in asymmetric catalysis, highlighting the dual utility of the parent amino alcohol. mdpi.comnih.gov The synthesis often involves a cyclization step that preserves the stereochemical integrity of the original chiral center.

Table 1: Synthesis of Chiral Oxazolines from Amino Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Amino Alcohol | Carboxylic Acid | Cyclization Agents (e.g., Burgess reagent, DAST) | 2-Oxazoline | nih.gov |

| Amino Alcohol | Nitrile | Lewis or Brønsted Acid | 2-Oxazoline | nih.gov |

| 3-Amido-2-phenyl azetidine | Cu(OTf)₂ | N/A (Isomerization) | 2-Oxazoline | mdpi.com |

Role in Chiral Ligand Design and Synthesis

The design of effective chiral ligands is paramount for the field of asymmetric catalysis. nih.gov The structure of 2-amino-3-methylbutan-1-ol, with its two distinct donor atoms (nitrogen and oxygen) positioned adjacent to a stereocenter, provides an ideal scaffold for creating bidentate ligands (e.g., P,N or N,N ligands). These ligands can coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively.

For Metal-Catalyzed Asymmetric Reactions

Ligands derived from 2-amino-3-methylbutan-1-ol have proven effective in a variety of metal-catalyzed asymmetric reactions. For example, new P,N-chelate ligands synthesized from L-valinol have been used in palladium-catalyzed asymmetric allylic alkylation, achieving high levels of enantiomeric excess. researchgate.net Similarly, iron(II) catalysts supported by L-valinol-grafted metal-organic frameworks (MOFs) have been developed for the highly enantioselective hydrosilylation and hydroboration of ketones, affording chiral alcohols with up to 99% ee. acs.org These catalysts demonstrate high turnover numbers and can be recycled multiple times, highlighting an application in sustainable chemistry. acs.org

Ligands in Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. liv.ac.ukrsc.org The efficiency and selectivity of these reactions are critically dependent on the chiral ligand complexed to the metal catalyst (commonly ruthenium, rhodium, or iridium). nih.govliv.ac.uk

Amino alcohols, including L-valinol, are a well-established class of ligands for these transformations. researchgate.netscilit.com They form stable complexes with metal precursors like [RuCl₂(p-cymene)]₂ to generate active catalysts in situ. liv.ac.uk These metal-ligand bifunctional catalysts are thought to operate via an outer-sphere mechanism where the N-H proton and the metal-hydride are transferred to the substrate in a concerted step. The valinol-derived ligand creates the necessary chiral pocket around the metal center to ensure that the hydrogen atoms are delivered to one face of the substrate preferentially.

Table 2: Performance of Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation of Acetophenone

| Metal Precursor | Chiral Ligand Source | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | L-Valinol derivative | Isopropanol | >95% | 69% | scilit.com |

| [Ru(p-cymene)Cl₂]₂ | Various β-amino alcohols | Aqueous HCOONa | >99% | up to 74% | liv.ac.uk |

| FeCl₂ | L-Valinol grafted MOF | Phenylsilane | >99% | 99% | acs.org |

Utilization as Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. blogspot.comyoutube.com

2-Amino-3-methylbutan-1-ol is a precursor to highly effective chiral auxiliaries, such as oxazolidinones and imidazolidinones. researchgate.netresearchgate.net These auxiliaries are acylated and then subjected to diastereoselective reactions, most notably aldol (B89426) reactions. wikipedia.orgresearchgate.net In a typical Evans aldol reaction, the boron enolate of an N-acyl oxazolidinone (derived from an amino alcohol like L-valinol) reacts with an aldehyde. youtube.comresearchgate.net The bulky substituent at the 4-position of the oxazolidinone ring (the isopropyl group from valinol) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This results in the formation of one diastereomer of the aldol adduct in high preference over the other. youtube.com The chiral auxiliary can then be cleaved to reveal the chiral β-hydroxy acid, ester, or alcohol. researchgate.netresearchgate.net

Research has shown that chiral N-propionyl-2-imidazolidinones synthesized from L-valinol undergo aldol reactions with their corresponding boron enolates and various aldehydes with high diastereoselectivity. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| 2-Amino-3-methylbutan-1-ol | 2-Amino-3-methylbutan-1-ol |

| L-Valine | (2S)-2-Amino-3-methylbutanoic acid |

| Oxazoline (B21484) | 4,5-Dihydrooxazole |

| Imidazolidinone | Imidazolidin-2-one |

| Oxazolidinone | Oxazolidin-2-one |

| Acetophenone | 1-Phenylethan-1-one |

| [RuCl₂(p-cymene)]₂ | Dichloro(p-cymene)ruthenium(II) dimer |

| Phenylsilane | Phenylsilane |

Contribution to Specialty Chemical Production

2-Amino-3-methylbutan-1-ol, particularly its chiral (S)-isomer known as L-Valinol, is a significant contributor to the production of a wide array of specialty chemicals. chemimpex.comontosight.ai Its value stems from its chiral nature, which is essential for creating stereospecific molecules, and its bifunctional amino alcohol structure, which allows for versatile chemical modifications. wikipedia.orgfishersci.com This compound serves as a fundamental chiral building block in the synthesis of complex molecules with specific biological or material properties. chemimpex.comontosight.ai

Its applications span several key industrial sectors:

Pharmaceuticals: As a chiral intermediate, L-Valinol is integral to the synthesis of various pharmaceuticals. chemimpex.comcphi-online.com Its incorporation into drug molecules can significantly enhance their efficacy and selectivity, leading to more effective treatments. chemimpex.com A notable example includes its use as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics. sigmaaldrich.com

Agrochemicals: The compound is used in the formulation of advanced agrochemicals. chemimpex.com Its properties can contribute to the stability and efficacy of the final products, improving crop protection and yield. chemimpex.comontosight.ai

Biotechnology: In the field of biotechnology, L-Valinol is used to produce specialized amino acid derivatives. These derivatives are crucial for the development of novel bioproducts and for creating biocatalysts used in industrial processes. chemimpex.com

Fine and Niche Chemicals: L-Valinol is a precursor for various other specialty chemicals. It is used to synthesize imines and oxazolines by reacting with aldehydes and nitriles, respectively. sigmaaldrich.comthermofisher.com These oxazolines are particularly important as ligands in asymmetric catalysis. wikipedia.org Research has also demonstrated its use in preparing chiral oxazoline multidentate ligands and 1-allyl-2-pyrroleimines. sigmaaldrich.comsigmaaldrich.com

Other Industrial Applications: The versatility of 2-Amino-3-methylbutan-1-ol extends to other industries. It is incorporated into formulations within the flavor and fragrance industry to create specific sensory profiles. chemimpex.com In cosmetics, it can function as a moisturizing agent in skincare products. chemimpex.com

The following table summarizes the key areas of specialty chemical production where 2-Amino-3-methylbutan-1-ol plays a crucial role.

| Industry Sector | Role of 2-Amino-3-methylbutan-1-ol | Examples of Resulting Specialty Chemicals/Products | References |

| Pharmaceuticals | Chiral Building Block / Intermediate | Active Pharmaceutical Ingredients (APIs), Benanomicin-pradimicin antibiotics | chemimpex.com, sigmaaldrich.com, cphi-online.com |

| Agrochemicals | Formulation Component | Advanced, high-efficacy agrochemicals | chemimpex.com, ontosight.ai |

| Biotechnology | Precursor | Amino acid derivatives, Biocatalysts | chemimpex.com |

| Fine Chemicals | Synthetic Reagent | Chiral oxazoline ligands, Imines, 1-allyl-2-pyrroleimines | sigmaaldrich.com, sigmaaldrich.com, wikipedia.org |

| Flavor & Fragrance | Formulation Additive | Custom flavor and fragrance profiles | chemimpex.com |

| Cosmetics | Functional Ingredient | Moisturizing agents for skincare | chemimpex.com |

Computational and Theoretical Investigations of 2 Amino 3 Methylbutan 1 Ol Hydrochloride

Conformational Analysis and Molecular Modeling

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule. This is typically achieved through methods like Monte Carlo searching or systematic grid scans, followed by energy minimization using force fields (Molecular Mechanics) or more accurate quantum mechanical methods. For a flexible molecule like 2-Amino-3-methylbutan-1-ol hydrochloride, with several rotatable bonds, multiple low-energy conformers would be expected to exist in equilibrium. The protonation of the amino group in the hydrochloride salt would introduce strong electrostatic interactions and hydrogen bonding capabilities, significantly influencing the preferred conformations compared to its free base, valinol. However, specific studies detailing the potential energy surface, dihedral angles, and relative energies of the conformers of this compound have not been reported in the reviewed literature.

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. Such calculations can provide valuable information about molecular orbitals (HOMO/LUMO), electrostatic potential, charge distribution, and reactivity descriptors. For this compound, DFT could elucidate how protonation of the amino group affects the electron density across the molecule, particularly on the hydroxyl group and the alkyl backbone.

While DFT studies have been performed on related compounds like L-valine L-valinium hydrochloride researchgate.net and L-Valine Hydrobromide, providing insights into their molecular geometries and electronic properties, similar computational data for this compound is absent from the scientific record. Data tables of properties such as HOMO-LUMO energy gaps, dipole moments, and atomic charges for the target compound are therefore not available.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These theoretical spectra are valuable for interpreting experimental data and confirming molecular structures. The process involves calculating the optimized molecular geometry and then computing the relevant physical properties, such as magnetic shielding tensors for NMR or vibrational frequencies for IR and Raman spectroscopy.

Although experimental spectra for the free base, L-valinol, are available in databases, published research demonstrating the computational prediction and analysis of the NMR or vibrational spectra for this compound could not be located. A comparative table of predicted versus experimental spectroscopic data cannot be generated at this time.

Studies on Reaction Mechanisms Involving this compound

Computational methods are instrumental in elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, locate transition states, and calculate activation energies. ufl.edusmu.edursc.org 2-Amino-3-methylbutan-1-ol is known to be a precursor in the synthesis of chiral oxazolines, which are important ligands in asymmetric catalysis. wikipedia.org A theoretical study of these reactions could provide deep insights into the role of the hydrochloride salt, the stereoselectivity of the process, and the energetics of the reaction pathway. Despite the synthetic utility of this compound, no computational studies focused on the mechanisms of reactions in which this compound participates as a reactant, intermediate, or product were identified in the literature.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical properties. nih.gov To develop a QSAR model, a dataset of molecules with known activities and a set of calculated molecular descriptors (e.g., steric, electronic, hydrophobic) are required. L-2-Amino-3-methylbutan-1-ol has been reported to possess antimicrobial and antifungal properties. ontosight.ai This suggests that it and its analogs could be subjects of a QSAR study to optimize their biological activity. However, a search of the scientific literature did not yield any QSAR studies that include this compound or a series of its derivatives, precluding any discussion of predictive models or the key molecular descriptors influencing its activity.

Future Research Directions and Unexplored Avenues for 2 Amino 3 Methylbutan 1 Ol Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 2-amino-3-methylbutan-1-ol involves the reduction of the amino acid L-valine. Traditional methods often employ metal-hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). jocpr.comguidechem.com While effective, these reagents present challenges for large-scale production, including high cost, safety risks, and significant waste generation. jocpr.com Future research is focused on developing greener, more efficient, and economically viable synthetic alternatives.

Catalytic Hydrogenation: A promising sustainable alternative is the catalytic hydrogenation of L-valine. This method is considered a green and efficient route for producing chiral amino alcohols, with water being the primary byproduct. jocpr.com However, these reactions often necessitate high pressures and temperatures, creating a demand for specialized equipment. jocpr.com Future work should aim to develop novel catalyst systems, such as those based on ruthenium or rhodium, that can operate under milder conditions without compromising yield or enantiomeric purity. umaine.edu Research into bimetallic catalysts, like Rh-MoOx/SiO₂, which has shown success in hydrogenating a full scope of amino acids, could be expanded to optimize the production of 2-amino-3-methylbutan-1-ol.

Biocatalytic Synthesis: The use of enzymes offers a highly selective and environmentally friendly route. Engineered amine dehydrogenases (AmDHs) can facilitate the asymmetric reductive amination of precursor molecules under mild, aqueous conditions. frontiersin.org Future research could focus on developing a specific biocatalyst for the direct synthesis of 2-amino-3-methylbutan-1-ol from simple, non-chiral starting materials or through enzymatic cascades that convert biomass-derived diols. frontiersin.orgrsc.org This approach aligns with the principles of green chemistry by minimizing hazardous reagents and energy consumption.

Table 1: Comparison of Synthetic Routes for 2-Amino-3-methylbutan-1-ol

| Synthesis Route | Reducing Agent/Catalyst | Advantages | Future Research Focus |

|---|---|---|---|

| Metal Hydride Reduction | LiAlH₄, NaBH₄/I₂ | High yields (73-98%) | Improving safety and reducing cost for scale-up. jocpr.com |

| Catalytic Hydrogenation | Ru/C, Rh-MoOx/SiO₂ | Green (water byproduct), atom-economical. umaine.edu | Development of catalysts for milder reaction conditions. |

| Biocatalysis | Engineered Amine Dehydrogenases | High stereoselectivity, mild conditions. frontiersin.org | Enzyme engineering for improved activity and substrate scope. |

Exploration of Novel Derivatizations for Advanced Materials and Catalysts

2-Amino-3-methylbutan-1-ol is a versatile chiral building block. ontosight.ai Its future lies in the creation of sophisticated derivatives for specialized applications in materials science and asymmetric catalysis.

Chiral Ligands and Auxiliaries: The compound is already used to prepare imines, oxazolines, and chiral auxiliaries like 2-imidazolidinones, which are valuable in asymmetric aldol (B89426) reactions. researchgate.netsigmaaldrich.com Further research could explore the synthesis of novel multidentate ligands. For example, proline-valinol thioamide derivatives have shown promise as highly efficient organocatalysts for direct aldol reactions. researchgate.net Future work could involve creating a broader library of these derivatives to catalyze a wider range of asymmetric transformations.

Heterogeneous Catalysts: To enhance recyclability and ease of use, research is moving towards immobilizing valinol-derived catalysts on solid supports. Studies have demonstrated the successful immobilization of L-valinol on SBA-15 nanoporous silica (B1680970) to create heterogeneous ligands for copper-catalyzed asymmetric reactions. rsc.org Another innovative approach involves grafting valinol onto metal-organic frameworks (MOFs). An iron(II) catalyst within a valinol-grafted MOF has been shown to be highly effective and reusable for the enantioselective reduction of ketones. acs.org Future avenues include exploring different support materials and MOF architectures to tune the catalytic activity and selectivity for specific industrial processes.

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability.

Continuous Flow Hydrogenation: The catalytic hydrogenation of amino acids is particularly amenable to continuous processing. umaine.edu Flow reactors offer superior heat and mass transfer compared to batch reactors, which is crucial for managing highly exothermic hydrogenation reactions. uk-cpi.com This enhanced control can lead to higher selectivity, reduced catalyst loading, and shorter reaction times, often under a minute. uk-cpi.comrsc.org Future research should focus on designing and optimizing a dedicated continuous-flow system for the hydrogenation of L-valine, potentially using packed-bed reactors with heterogeneous catalysts like Pd@SBA-15. mdpi.com

Automated Enzymatic Synthesis: Biocatalytic processes can also be significantly intensified using continuous-flow microreactor systems. nih.gov Such systems allow for the optimization of multi-step enzymatic cascades, where intermediates are directly passed from one reactor to the next. nih.gov This approach minimizes product inhibition and simplifies downstream processing. The development of an automated, continuous-flow enzymatic process for 2-amino-3-methylbutan-1-ol synthesis would represent a major step towards sustainable and on-demand production.

Advanced Computational Design of Derivatives and Reaction Pathways

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules and reaction pathways.

Catalyst and Ligand Design: Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can be adapted to design novel chiral ligands and catalysts derived from 2-amino-3-methylbutan-1-ol. mdpi.com By creating computational models, researchers can predict the steric and electronic properties that will lead to the highest enantioselectivity for a given reaction. This in-silico screening process can significantly reduce the time and experimental effort required to identify promising catalyst candidates. mdpi.com Computational studies have already been used to understand the catalytic mechanism of a valinol-based MOF catalyst, and this approach can be expanded to other derivatives. acs.org

Reaction Pathway Optimization: Quantum mechanical calculations can be employed to model reaction mechanisms and transition states. This allows for a deeper understanding of how different catalysts and reaction conditions influence the synthesis of 2-amino-3-methylbutan-1-ol. By predicting reaction kinetics and potential side products, computational models can guide the experimental optimization of synthetic routes, leading to higher yields and purities. This synergy between computational prediction and experimental validation is key to the rapid development of next-generation chemical processes. nih.gov

Investigation of Environmental and Green Chemistry Aspects of its Production and Use

A holistic assessment of the environmental impact of chemical production is crucial for sustainable development. Future research must rigorously evaluate the entire lifecycle of 2-amino-3-methylbutan-1-ol hydrochloride.

Application of Green Chemistry Metrics: The "greenness" of different synthetic routes can be quantified using established metrics. numberanalytics.com Researchers should systematically apply metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor) to compare existing and newly developed syntheses. researchgate.netresearchgate.net For instance, catalytic hydrogenation routes are inherently more atom-economical than those using stoichiometric metal hydride reagents. jocpr.com A comprehensive analysis would also consider the energy consumption and the environmental impact of solvents and catalysts used in the process.

Table 2: Key Green Chemistry Metrics

| Metric | Definition | Ideal Value | Significance for Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Measures how efficiently reactant atoms are incorporated into the final product. researchgate.net |

| E-Factor | Total mass of waste / Mass of product | 0 | Highlights the amount of waste generated per unit of product. numberanalytics.com |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | A holistic metric that includes reactants, solvents, and process aids. researchgate.net |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | Provides a more realistic measure of reaction efficiency than yield alone. numberanalytics.com |

Lifecycle Assessment (LCA): A full Lifecycle Assessment would evaluate the environmental impact from the sourcing of raw materials (e.g., L-valine from fermentation or extraction) to the final disposal or recycling of the product and any byproducts. scientificupdate.com This includes assessing the carbon footprint associated with different synthetic pathways. numberanalytics.com For example, using bio-based feedstocks and renewable energy for the synthesis would significantly improve the sustainability profile. umaine.edu Understanding the environmental impact of potential downstream applications, such as the fate of valinol-derived catalysts after their useful life, is another critical area for investigation.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-methylbutan-1-ol hydrochloride, and how can purity be validated?

The compound is typically synthesized via reaction of 2-amino-3-methylbutan-1-ol with hydrochloric acid under controlled stoichiometric conditions . To ensure high purity, researchers should employ recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by vacuum drying. Characterization requires a combination of techniques:

Q. How does this compound function as a chiral catalyst in asymmetric reductive amination?

The compound acts as a chiral auxiliary due to its branched alkyl chain and hydroxyl/amine groups, which stabilize transition states via hydrogen bonding. Methodologically, researchers should:

Q. What are the key biological roles of this compound in neurotransmitter precursor studies?

As a precursor to branched-chain amino acids (e.g., L-valine), it participates in neurotransmitter synthesis (e.g., GABA). Experimental approaches include:

- In vitro enzyme assays with glutamate decarboxylase to track conversion rates.

- Radiolabeling (e.g., 14C) to trace metabolic pathways in neuronal cell lines .

- Knockout models to assess phenotypic changes in neurotransmitter-deficient organisms.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stereochemical outcomes of reactions involving this compound?

Discrepancies in stereoselectivity may arise from solvent polarity or competing reaction pathways. To address this:

Q. What strategies improve the catalytic efficiency of this compound in multi-step syntheses (e.g., Rotigotine intermediates)?

Enhancements require:

- Co-catalyst systems : Pair with Pd/C or Ru complexes to accelerate hydrogenation steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >90% yield .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically.

Q. How do structural modifications (e.g., fluoropyridine substitution) alter the compound’s bioactivity?

Fluorine substitution at specific positions (e.g., 5-fluoropyridin-3-yl) enhances binding to neuronal receptors. Methodological steps include:

Q. What experimental designs mitigate challenges in toxicity assessment when data is scarce?

For understudied analogs:

- Prioritize Ames tests to screen for mutagenicity.

- Conduct acute toxicity assays in zebrafish embryos (LC50 determination) as a preliminary model.

- Cross-reference structural analogs (e.g., 2-amino-2-methylpropanol) to infer potential hazards .

Methodological Considerations

Q. How should researchers address solubility limitations in aqueous biological assays?

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

- Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling.

- LC-QTOF-MS to identify degradation byproducts (e.g., oxidation at the hydroxyl group).

- Karl Fischer titration to monitor moisture uptake, which correlates with hydrolysis rates .

Data Interpretation Challenges

Q. How can conflicting toxicity data between in vitro and in vivo models be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.